

(S)-(-)-Felodipine-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: (S)-(-)-Felodipine-d5

Cat. No.: B563697

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Technical Guide: (S)-(-)-Felodipine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-(-)-Felodipine-d5**, a deuterated isotopologue of the S-enantiomer of Felodipine. This document covers its fundamental physicochemical properties, mechanism of action, and detailed experimental applications, with a focus on its use as an internal standard in analytical methods.

Core Physicochemical Data

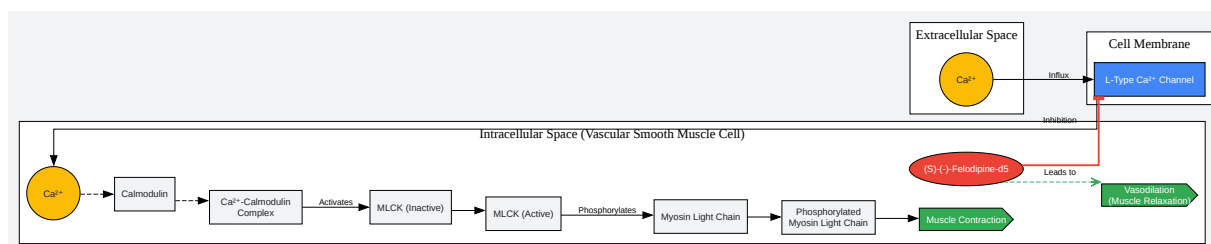
The quantitative properties of **(S)-(-)-Felodipine-d5** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Source(s)
CAS Number	1217744-87-0	[1] [2]
Molecular Weight	389.28 g/mol	[1] [3]
Molecular Formula	C ₁₈ H ₁₄ D ₅ Cl ₂ NO ₄	[1]
Synonym	Labeled Enantiomer S of Felodipine	
Parent Drug	Felodipine	
Class	Dihydropyridine Calcium Channel Blocker	

Mechanism of Action: L-Type Calcium Channel Blockade

(S)-(-)-Felodipine, like its non-deuterated parent compound, functions as a potent and vasoselective calcium channel antagonist. Its primary mechanism involves the inhibition of voltage-gated L-type calcium channels located in the smooth muscle cells of arterial walls. By blocking the influx of extracellular calcium ions, it prevents the activation of calmodulin and myosin light chain kinase (MLCK), which are critical for muscle contraction. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

The signaling pathway is illustrated in the diagram below.



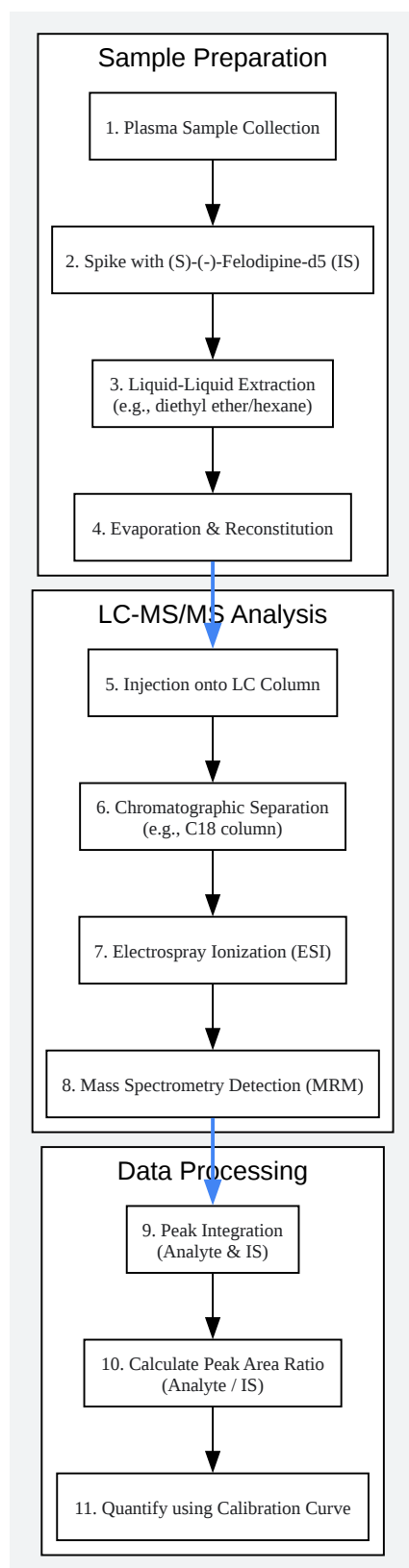
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Caption: Signaling pathway of **(S)-(-)-Felodipine-d5** in vascular smooth muscle cells.

Experimental Protocols: Use as an Internal Standard

Due to its isotopic labeling, **(S)-(-)-Felodipine-d5** is an ideal internal standard (IS) for the quantitative analysis of felodipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, allowing for accurate correction of matrix effects and variations during sample preparation and injection.

A general workflow for such an analysis is presented below.



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Caption: Workflow for felodipine quantification using a deuterated internal standard.

Detailed Methodology: LC-MS/MS Quantification of Felodipine in Human Plasma

This protocol is a representative example based on established methods for felodipine analysis.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare stock solutions of felodipine and **(S)-(-)-Felodipine-d5** (IS) in a suitable organic solvent (e.g., methanol).
- Create a series of calibration standards by spiking blank human plasma with appropriate volumes of the felodipine stock solution to achieve a concentration range of approximately 0.1 to 20 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

- Aliquot 0.5 mL of plasma sample (unknown, standard, or QC) into a clean microcentrifuge tube.
- Add a fixed amount of the **(S)-(-)-Felodipine-d5** internal standard solution to each tube.
- Perform a liquid-liquid extraction by adding 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and hexane, 80:20 v/v).
- Vortex mix for 5 minutes, followed by centrifugation to separate the organic and aqueous layers.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL).

3. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium acetate).
- Flow Rate: 0.5 - 0.8 mL/min.
- Injection Volume: 10-20 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Felodipine: Monitor the transition from its precursor ion (m/z) to a specific product ion.
 - **(S)-(-)-Felodipine-d5** (IS): Monitor the transition from its deuterated precursor ion (m/z) to the same product ion as the analyte.

4. Data Analysis:

- Integrate the peak areas for both the felodipine analyte and the **(S)-(-)-Felodipine-d5** internal standard.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of felodipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

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